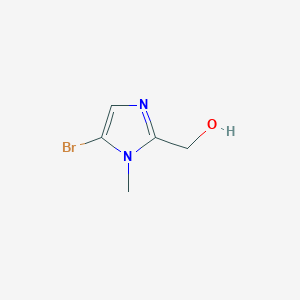

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Overview

Description

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C5H7BrN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 5 and a hydroxymethyl group at position 2 makes this compound unique and of interest in various fields of research.

Mechanism of Action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets due to their versatile nature .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The stability and efficacy of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol typically involves the bromination of 1-methylimidazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 1-methylimidazole with bromine to form 5-bromo-1-methylimidazole. This intermediate is then treated with formaldehyde and a reducing agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: (5-Bromo-1-methyl-1H-imidazol-2-yl)formaldehyde or (5-Bromo-1-methyl-1H-imidazol-2-yl)carboxylic acid.

Reduction: 1-Methyl-1H-imidazol-2-ylmethanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

5-Bromo-1-methyl-1H-imidazole: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.

1-Methyl-1H-imidazol-2-ylmethanol: Lacks the bromine atom, which may affect its biological activity and reactivity.

Uniqueness

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group.

Properties

IUPAC Name |

(5-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDYMLJDLCBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634218 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861362-06-3 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

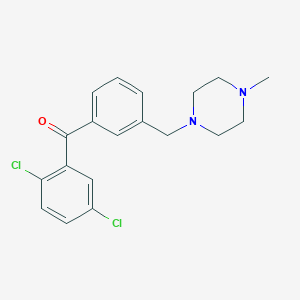

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

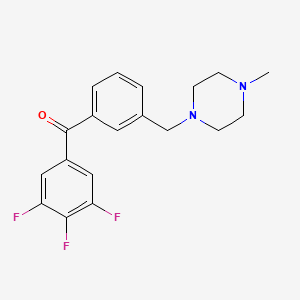

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)